molecular formula C29H23ClN6O2 B13127082 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-(dimethylamino)phenyl)methylene)-5-methyl- CAS No. 119457-15-7

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-(dimethylamino)phenyl)methylene)-5-methyl-

Cat. No.: B13127082
CAS No.: 119457-15-7
M. Wt: 523.0 g/mol
InChI Key: MRODPMFPDKSGPO-HYARGMPZSA-N
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Description

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-(dimethylamino)benzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-(dimethylamino)benzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-(dimethylamino)benzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-(dimethylamino)benzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indoloquinoxalines: Compounds with similar core structures but different substituents.

    Pyrazolones: Compounds with the pyrazolone ring but different functional groups.

    Benzylidene derivatives: Compounds with the benzylidene group but different core structures.

Uniqueness

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-(dimethylamino)benzylidene)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its combination of the indoloquinoxaline core, pyrazolone ring, and dimethylamino benzylidene group. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

119457-15-7

Molecular Formula

C29H23ClN6O2

Molecular Weight

523.0 g/mol

IUPAC Name

(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[[4-(dimethylamino)phenyl]methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C29H23ClN6O2/c1-17-22(14-18-8-11-20(12-9-18)34(2)3)29(38)36(33-17)26(37)16-35-25-7-5-4-6-21(25)27-28(35)32-23-13-10-19(30)15-24(23)31-27/h4-15H,16H2,1-3H3/b22-14+

InChI Key

MRODPMFPDKSGPO-HYARGMPZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

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